3-[(3,4-Dichlorobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline
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Overview
Description
3-[(3,4-Dichlorobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a dichlorobenzyl group attached to a sulfanyl group, which is further connected to a dihydrobenzo[h]cinnoline core. The presence of multiple functional groups within its structure makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-Dichlorobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dichlorobenzyl Intermediate: The synthesis begins with the preparation of the 3,4-dichlorobenzyl chloride by reacting 3,4-dichlorotoluene with thionyl chloride under reflux conditions.
Sulfanyl Group Introduction: The dichlorobenzyl chloride is then reacted with sodium sulfide in an aqueous medium to introduce the sulfanyl group, forming 3,4-dichlorobenzyl sulfide.
Cyclization to Dihydrobenzo[h]cinnoline: The final step involves the cyclization of the 3,4-dichlorobenzyl sulfide with an appropriate dihydrobenzo[h]cinnoline precursor under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-Dichlorobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the dihydrobenzo[h]cinnoline core using reducing agents such as lithium aluminum hydride.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Amines, thiols, under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced dihydrobenzo[h]cinnoline derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
3-[(3,4-Dichlorobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(3,4-Dichlorobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the dichlorobenzyl group may enhance the compound’s binding affinity to hydrophobic pockets within target molecules, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- **3-[(3,4-Dichlorobenzyl)sulfanyl]-5,6-dihydrobenzo[g]quinoline
- **3-[(3,4-Dichlorobenzyl)sulfanyl]-5,6-dihydrobenzo[i]phenanthridine
Uniqueness
3-[(3,4-Dichlorobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline is unique due to its specific combination of functional groups and structural features. The presence of both the dichlorobenzyl and sulfanyl groups, along with the dihydrobenzo[h]cinnoline core, provides a distinct chemical profile that can be exploited for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from similar compounds.
Properties
IUPAC Name |
3-[(3,4-dichlorophenyl)methylsulfanyl]-5,6-dihydrobenzo[h]cinnoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2S/c20-16-8-5-12(9-17(16)21)11-24-18-10-14-7-6-13-3-1-2-4-15(13)19(14)23-22-18/h1-5,8-10H,6-7,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFNQWVKJRAUOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C3=CC=CC=C31)SCC4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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